molecular formula C14H20N2O2 B7502036 (4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone

(4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone

Cat. No.: B7502036
M. Wt: 248.32 g/mol
InChI Key: XPRVEQIPCQUMEG-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone is a chemical compound with a molecular formula of C13H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an alkyl halide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. It is known to interact with enzymes and receptors, modulating their activity. For example, it has been shown to exhibit neuroprotective properties by inhibiting the aggregation of β-amyloid peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethylpiperazin-1-yl)-(4-iodophenyl)methanone
  • (4-Ethylpiperazin-1-yl)-(4-aminophenyl)methanone
  • (4-Ethylpiperazin-1-yl)-(4-chlorophenyl)methanone

Uniqueness

(4-Ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)14(17)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRVEQIPCQUMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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